

Commercial availability of chiral 1-Boc-2-butyl-piperazine

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Compound of Interest

Compound Name: 1-Boc-2-butyl-piperazine

Cat. No.: B1592123

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An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of Chiral **1-Boc-2-butyl-piperazine**

Abstract

Chiral 2-substituted piperazines are foundational scaffolds in modern medicinal chemistry, integral to the development of novel therapeutics. This technical guide provides a comprehensive overview of (R)- and (S)-**1-Boc-2-butyl-piperazine**, a key chiral building block for drug discovery professionals. We delve into its commercial availability from various suppliers, outline its critical physicochemical properties, and present a detailed examination of the primary synthetic strategies used to access this compound in enantiomerically pure form. These strategies—asymmetric synthesis, chiral pool-based approaches, and classical resolution—are discussed with an emphasis on the underlying chemical principles and practical execution. Detailed protocols and workflow diagrams are provided to equip researchers with the knowledge to either source or synthesize this versatile intermediate for their research and development pipelines.

Introduction: The Significance of Chiral 2-Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged heterocyclic motif, consistently ranking among the most common scaffolds found in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).^[1] Its prevalence is due to its ability to impart favorable

pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and its two nitrogen atoms provide versatile handles for synthetic modification. When a substituent is introduced at the 2-position, a stereocenter is created, giving rise to chiral piperazine derivatives.

The introduction of chirality is a cornerstone of modern drug design. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block like **1-Boc-2-butyl-piperazine** allows for the precise, three-dimensional construction of drug candidates, which can enhance binding affinity and selectivity for a biological target.[2] The tert-butoxycarbonyl (Boc) protecting group on one nitrogen renders the two amines orthogonally reactive, enabling selective functionalization at the free secondary amine before subsequent modification at the other nitrogen, making it an invaluable and highly versatile intermediate.[3]

Physicochemical Properties and Identification

Accurate identification and handling of chiral **1-Boc-2-butyl-piperazine** are critical for successful research outcomes. The properties for both the (R) and (S) enantiomers are summarized below.

Property	(R)-1-Boc-2-butyl-piperazine	(S)-1-Boc-2-butyl-piperazine
Appearance	Solid or Oil	Solid or Oil
CAS Number	1212133-43-1[4][5]	169447-76-1[6]
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂ [4][5]	C ₁₃ H ₂₆ N ₂ O ₂ [6]
Molecular Weight	242.36 g/mol [4][5]	242.36 g/mol [6]
Typical Purity	≥95-97%[4][7]	≥97%[6]
Boiling Point	~320.5 °C (Predicted)[5]	Not specified
Density	~0.964 g/cm ³ (Predicted)[5]	Not specified
Storage Conditions	2–8 °C under inert gas[5]	Room Temperature / Refrigerated

Commercial Availability and Sourcing

Both enantiomers of **1-Boc-2-butyl-piperazine** are commercially available from a range of chemical suppliers, facilitating their direct use in research and development without the need for in-house synthesis. Availability, packaging, and pricing are subject to change, and researchers should consult directly with suppliers for current information.

Enantiomer	Supplier(s)	CAS Number
(R)-1-Boc-2-butyl-piperazine	ChemScene, ChemicalBook, BOC Sciences[4][5][7]	1212133-43-1
(S)-1-Boc-2-butyl-piperazine	Fluorochem[6]	169447-76-1

When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity (typically assessed by HPLC or GC), and enantiomeric excess (ee), which is determined using chiral chromatography.

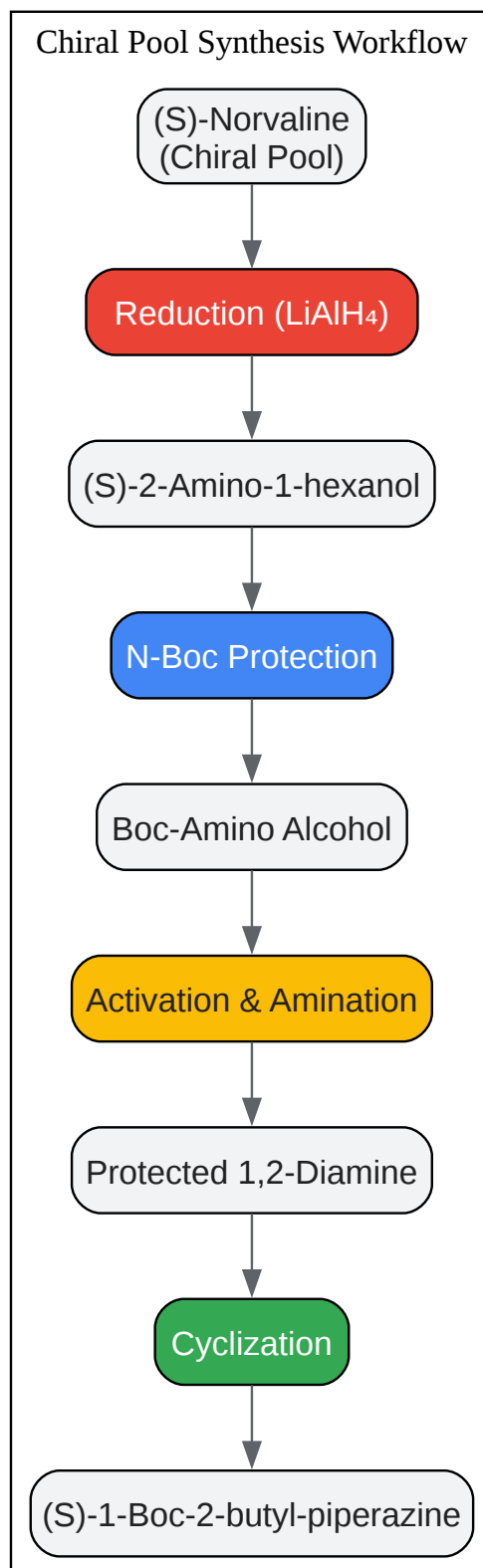
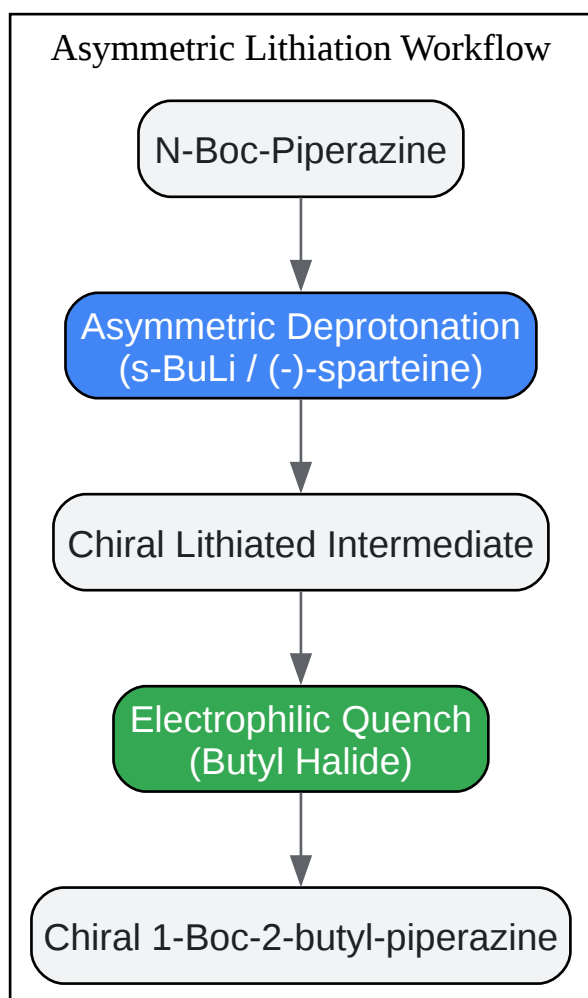
The Synthetic Landscape: Accessing Enantiopure 1-Boc-2-butyl-piperazine

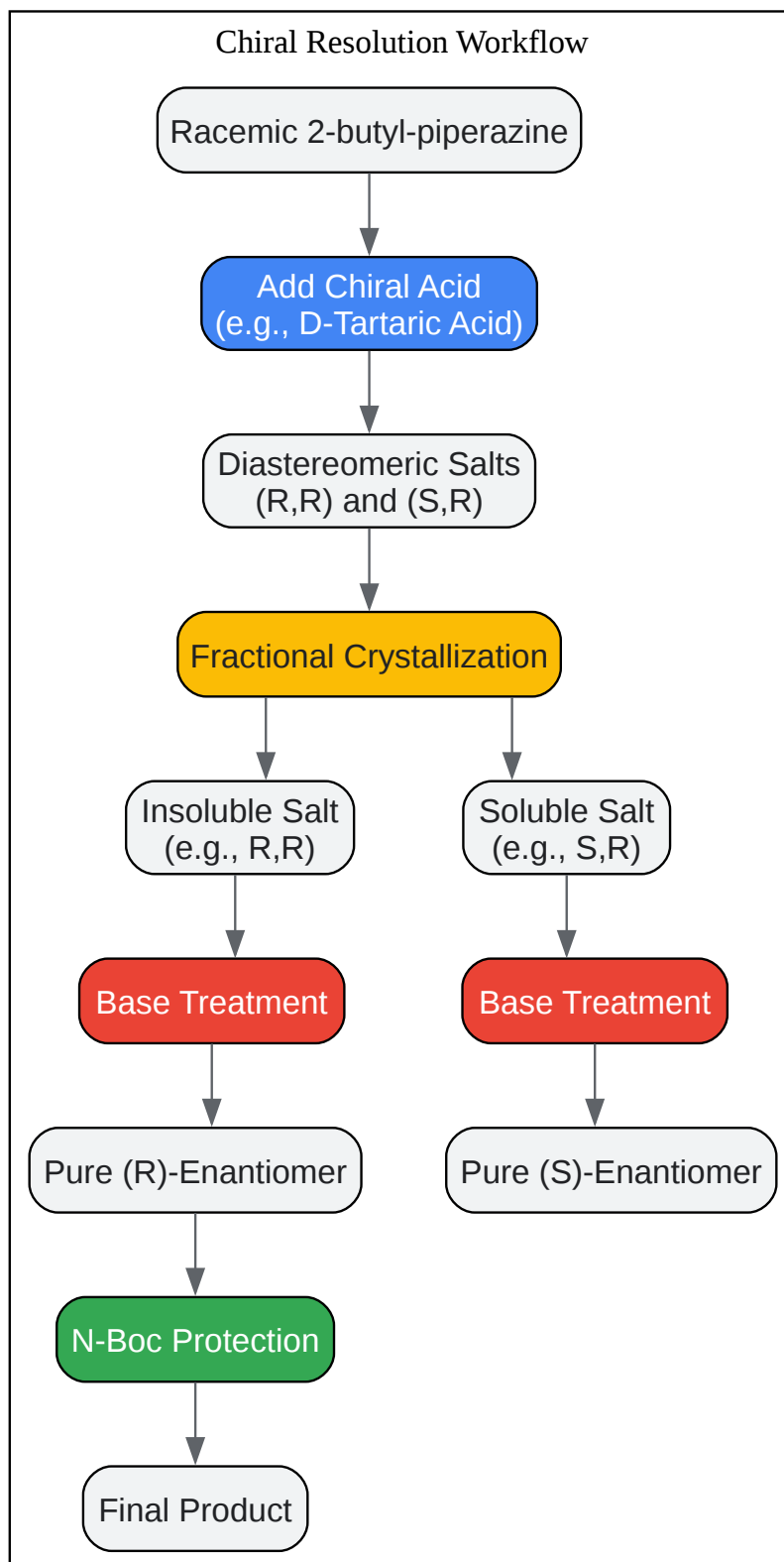
While commercial sourcing is often the most direct route, an understanding of the synthetic methodologies is crucial for process development, scale-up, or situations where a custom-synthesized derivative is required. The primary strategies for obtaining this chiral building block are asymmetric synthesis, synthesis from the chiral pool, and chiral resolution.

Strategy 1: Asymmetric Synthesis via Direct C-H Functionalization

Directly functionalizing the piperazine ring enantioselectively represents a highly efficient and modern approach. A powerful method involves the asymmetric lithiation of an N-Boc piperazine, followed by trapping the resulting anion with an electrophile.[8][9] This strategy, pioneered by O'Brien and coworkers, utilizes a chiral ligand, such as (-)-sparteine or a sparteine surrogate, to direct the deprotonation to one of the two enantiotopic C-H bonds adjacent to the Boc-protected nitrogen.

The causality behind this choice is atom economy; it avoids the installation and removal of directing groups and builds the desired stereocenter on a pre-formed ring. The choice of a butylating agent (e.g., butyl iodide or bromide) as the electrophile completes the synthesis.





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